Welcome to the BenchChem Online Store!
molecular formula C11H12N2 B014887 Tryptoline CAS No. 16502-01-5

Tryptoline

Cat. No. B014887
M. Wt: 172.23 g/mol
InChI Key: CFTOTSJVQRFXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329723B2

Procedure details

5-Methoxy tryptamine 1a or 6-methoxy tryptamine 1b (0.524 mmol) and appropriate aryl or heteroaryl aldehyde 2 (0.63 mmol) were dissolved in THF (20 mL). The reaction mixture was cooled to 0° C. CF3COOH (0.2 ml) was then added at 0° C., and the reaction mixture was then allowed to stir at 0° C. for 1 hr. The ice bath was then removed and the reaction allowed to stir for a further 1 hr from 0° C. to r.t. The reaction mixture was quenched with aqueous saturated NaHCO3 (5 ml) and the organic phase separated. The mixture was extracted with EtOAc (2×10 ml). The combined organic phase was dried (anhydrous NaSO4), filtered and evaporated in vacuo to give the crude product tetrahydro β-carboline 3. The crude product was directly used for second step with out further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.524 mmol
Type
reactant
Reaction Step One
[Compound]
Name
aryl or heteroaryl aldehyde
Quantity
0.63 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:14]=[C:13]2[C:6]([NH:7][CH:8]=[C:9]2[CH2:10][CH2:11][NH2:12])=[CH:5][CH:4]=1.[CH3:15]OC1C=C2C(=CC=1)C(CCN)=CN2.C(O)(C(F)(F)F)=O>C1COCC1>[CH2:15]1[C:8]2[NH:7][C:6]3[C:13](=[CH:14][CH:3]=[CH:4][CH:5]=3)[C:9]=2[CH2:10][CH2:11][NH:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2NC=C(CCN)C2=C1
Name
Quantity
0.524 mmol
Type
reactant
Smiles
COC=1C=C2NC=C(CCN)C2=CC1
Name
aryl or heteroaryl aldehyde
Quantity
0.63 mmol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
STIRRING
Type
STIRRING
Details
to stir for a further 1 hr from 0° C. to r.t
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous saturated NaHCO3 (5 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (anhydrous NaSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1NCCC=2C3=CC=CC=C3NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.